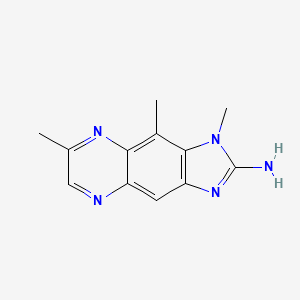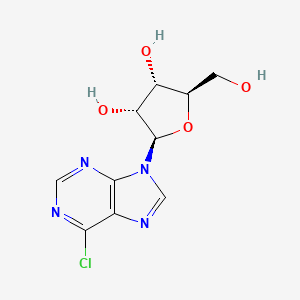
6-Chloropurine riboside
Vue d'ensemble
Description
6-Chloropurine riboside, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN4O4 and its molecular weight is 286.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du 6-chloropurine riboside
Le this compound est un composé polyvalent ayant diverses applications dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans différents domaines.
Études cinétiques et de spécificité du substrat de l'adénosine désaminase : Le this compound joue un rôle essentiel dans l'étude de la cinétique et de la spécificité du substrat de l'adénosine désaminase. Cette enzyme joue un rôle crucial dans le métabolisme des purines, et la compréhension de son interaction avec les substrats peut révéler des informations sur divers troubles métaboliques .
Synthèse de dérivés nucléosidiques : Le composé est utilisé comme matière première pour la synthèse de dérivés nucléosidiques, tels que la 9-(2,3-didésoxy-2-fluoro-β-D-thréo-pentofuranosyl)adénine. Ces dérivés ont des applications thérapeutiques potentielles, notamment des propriétés antivirales et anticancéreuses .
Études enzymatiques avec un analogue de substrat purinique : Après phosphorylation en monophosphates de nucléoside (NMP), diphosphates (NDP) ou triphosphates (NTP), le this compound sert d'analogue de substrat purinique. Il est utilisé dans des études avec des enzymes telles que l'inosine monophosphate déshydrogénase (IMPDH), la RNA-ligase du bactériophage T4 et la fibronucléase A pancréatique .
Biocatalyse en flux continu : Dans une étude révolutionnaire, le this compound a été utilisé dans la biocatalyse en flux continu pour la synthèse d'esters de nucléoside purinique. Ce processus est important pour la synthèse rapide de médicaments nucléosidiques anticancéreux et antiviraux .
Activité antiproliférative dans la recherche sur le cancer : Les chercheurs ont utilisé le this compound dans la synthèse de dérivés de l'adénosine qui présentent une activité antiproliférative dans les cellules cancéreuses gastriques humaines exprimant le récepteur A3 de l'adénosine .
Activité inhibitrice contre T. gondii : Le composé a été utilisé pour créer des dérivés de la N6-benzyladénosine qui présentent une activité inhibitrice contre la réplication de T. gondii dans les fibroblastes cutanés humains. Cette application est cruciale pour le développement de traitements contre les infections parasitaires .
Facilitation de la benzoylation : Le this compound subit une benzoylation pour faciliter la synthèse de divers dérivés nucléosidiques. Cette modification chimique est essentielle pour créer des composés ayant une activité biologique accrue .
Régulation de la croissance des plantes et de l'activité virale : Les purines, y compris les dérivés comme le this compound, sont impliquées dans les processus métaboliques qui régulent la croissance des plantes et ont une activité contre les virus végétaux. Cela les rend précieux dans la recherche et le développement agricoles .
Mécanisme D'action
Target of Action
6-Chloropurine riboside primarily targets inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is crucial in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, this compound disrupts the production of guanine nucleotides, affecting cell proliferation and survival .
Mode of Action
this compound is converted into its active form, this compound monophosphate, within the cell. This active form competes with inosine monophosphate (IMP) for binding to IMPDH. By inhibiting IMPDH, the compound reduces the conversion of IMP to xanthosine monophosphate (XMP), thereby decreasing the synthesis of guanine nucleotides . This inhibition leads to a reduction in DNA and RNA synthesis, ultimately affecting cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine nucleotide biosynthesis pathway . By inhibiting IMPDH, the compound disrupts the production of guanine nucleotides, which are vital for various cellular processes, including DNA replication and repair, RNA transcription, and protein synthesis . The downstream effects include reduced cellular proliferation and potential induction of apoptosis in rapidly dividing cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It undergoes intracellular phosphorylation to form its active monophosphate derivative . The metabolism of this compound primarily occurs in the liver, where it is further processed and eventually excreted via the kidneys . The bioavailability of the compound is influenced by its absorption rate and metabolic stability .
Result of Action
At the molecular level, the inhibition of IMPDH by this compound leads to a decrease in guanine nucleotide synthesis. This reduction affects DNA and RNA synthesis, resulting in decreased cell proliferation and potential cell death . At the cellular level, the compound’s action can lead to the inhibition of tumor growth and the suppression of immune cell proliferation, making it a potential candidate for anticancer and immunosuppressive therapies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical compounds. For instance, acidic or basic conditions can affect the stability of the compound, potentially altering its bioavailability and effectiveness . Additionally, interactions with other drugs or metabolic enzymes can influence the compound’s pharmacokinetics and pharmacodynamics .
Safety and Hazards
Orientations Futures
6-Chloropurine riboside is used in various research studies, particularly in the study of the kinetics and substrate specificity of adenosine deaminase . It is also used in the synthesis of nucleoside derivatives . The future directions of this compound could involve further exploration of its potential applications in biochemical research.
Analyse Biochimique
Biochemical Properties
6-Chloropurine riboside plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and substrate specificity. It is used as a purine substrate analog in studies involving enzymes such as adenosine deaminase, inosine monophosphate dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase, and pancreatic ribonuclease A . These interactions are crucial for understanding the enzyme’s function and the biochemical pathways they are involved in.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impair the viability of both normal and neoplastic human cells . This compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It acts as a purine substrate analog, inhibiting or activating enzymes such as inosine monophosphate dehydrogenase (IMPDH) and adenosine deaminase . These interactions lead to changes in gene expression and cellular metabolism, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental studies. The compound is soluble in water and should be kept away from heat and humidity to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine salvage pathway. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH) and adenosine deaminase, affecting metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with various biomolecules, affecting its localization and accumulation within cells . These interactions are important for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its molecular mechanism and biochemical effects.
Propriétés
IUPAC Name |
2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862810 | |
| Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-60-3, 5399-87-1, 2004-06-0 | |
| Record name | NSC407185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloropurine riboside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


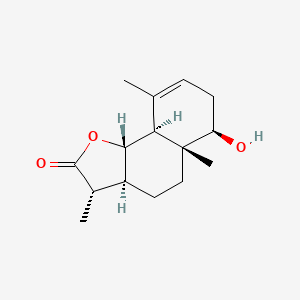
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-octyl-furo[2,3-d]pyrimidin-2-one](/img/structure/B1219579.png)
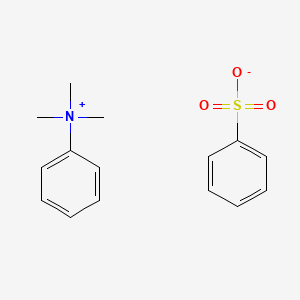
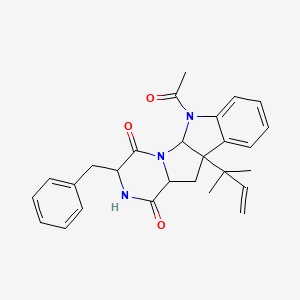
![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)
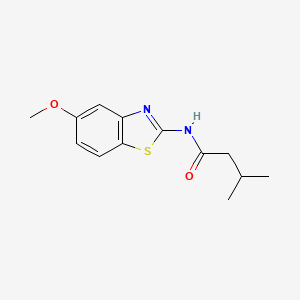
![2-[4-[1-[1-[(4-Methylphenyl)sulfonylmethyl]-5-tetrazolyl]propyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1219588.png)

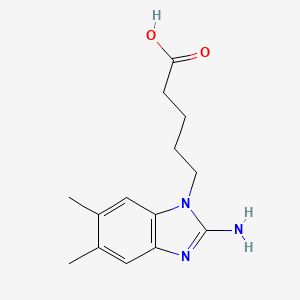
![TG(18:0/14:0/18:0)[iso3]](/img/structure/B1219593.png)


